molecular formula C9H8N2O2 B039539 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one CAS No. 120537-66-8

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B039539
CAS No.: 120537-66-8
M. Wt: 176.17 g/mol
InChI Key: VMIYAOXAGCGBLN-UHFFFAOYSA-N
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Description

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of hydroxyl and methyl groups on the naphthyridine ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the condensation of 2-amino-3-methylpyridine with a suitable aldehyde or ketone, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the naphthyridine ring or the hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the naphthyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-1,8-naphthyridin-2(1H)-one: Lacks the methyl group at the 7-position.

    7-methyl-1,8-naphthyridin-2(1H)-one: Lacks the hydroxyl group at the 4-position.

    1,8-naphthyridin-2(1H)-one: Lacks both the hydroxyl and methyl groups.

Uniqueness

The presence of both hydroxyl and methyl groups in 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one can enhance its chemical reactivity and biological activity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

4-hydroxy-7-methyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIYAOXAGCGBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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